1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one
Overview
Description
1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a competitive inhibitor of DPP-4 . By binding to DPP-4, it prevents the enzyme from degrading incretin hormones, thereby increasing their concentration . This leads to enhanced insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released in response to food intake and stimulate insulin secretion from the pancreas . By preventing the degradation of incretin hormones, this compound enhances the insulinotropic effect of these hormones, leading to improved glycemic control .
Result of Action
The result of the action of this compound is an improvement in glycemic control . By increasing the levels of active incretin hormones, it enhances insulin secretion and suppresses glucagon release, leading to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy may vary depending on the individual’s metabolic state, diet, and the presence of other medications . .
Biochemical Analysis
Biochemical Properties
1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of inflammatory cytokines and oxidative stress markers in macrophage cells . This modulation can lead to changes in cellular behavior, such as altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of DPP-4, which results in increased levels of incretin hormones and improved glucose metabolism . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, chronic treatment with this compound has been observed to lead to sustained changes in glucose metabolism and inflammatory responses in animal models . These temporal effects are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as improved glucose metabolism and reduced inflammation. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding these dosage effects is essential for determining safe and effective therapeutic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and inflammatory responses. For instance, its inhibition of DPP-4 leads to increased levels of incretin hormones, which play a crucial role in glucose homeostasis . Additionally, it can affect metabolic flux and metabolite levels, further influencing cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in pancreatic cells, where it exerts its effects on glucose metabolism . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the endoplasmic reticulum can affect protein folding and secretion processes . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3-methylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-9(2)7-11(14)13-6-4-5-10(12)8-13/h9-10H,3-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCMAHKFSTCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.